molecular formula C13H19NO B2463819 (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine CAS No. 619296-06-9

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine

Cat. No. B2463819
CAS RN: 619296-06-9
M. Wt: 205.301
InChI Key: JSUULOSSQLONME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added via a syringe . The temperature of the cooling bath is raised to 0 degrees Celsius over 6 hours, then the reaction mixture is diluted with water and ethyl acetate and stirred vigorously for 10 minutes .


Molecular Structure Analysis

The molecular structure of “(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine” consists of a tetrahydropyran ring attached to a methanamine group. The p-Tolyl group is also attached to the tetrahydropyran ring.


Chemical Reactions Analysis

The compound can be involved in various organic synthesis reactions. For instance, the carbonyl group in a similar compound, 1-(tetrahydro-2H-pyran-4-yl)ethanone, can react with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .

Scientific Research Applications

Synthesis Applications

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine and its derivatives have been extensively studied for their synthesis applications. Aghekyan et al. (2018) reported the synthesis of dicarboxylic acid amides and diamides using a derivative of this compound, emphasizing its role in the creation of complex organic structures. The study illustrated the versatility of this compound in forming various N,N'-disubstituted oxamides and siccinamides through condensation reactions (Aghekyan et al., 2018). Similarly, Agekyan and Mkryan (2015) synthesized p-aminobenzoic acid diamides based on a derivative, showcasing its utility in synthesizing biologically relevant molecules (Agekyan & Mkryan, 2015).

Inhibitor Synthesis

The compound has also been utilized in the synthesis of inhibitors with potential biological activities. Shouksmith et al. (2015) described the synthesis of tetrahydropyran derivatives, including those related to this compound, which were reported to disrupt the SCFSKP2 E3 ligase complex. The study provided valuable insights into the structure-activity relationships of these compounds, indicating their potential in therapeutic applications (Shouksmith et al., 2015).

Advanced Material Synthesis

The compound's derivatives have also found applications in the synthesis of advanced materials. For instance, Choi et al. (2015) explored cobalt(II) complexes containing derivatives as ligands, revealing their geometrical arrangements and reactivity. The study highlighted the diverse structural possibilities and applications of these complexes in materials science (Choi et al., 2015).

Corrosion Inhibition

In the field of industrial applications, Dandia et al. (2013) investigated pyrazolopyridine derivatives, synthesized using this compound, as corrosion inhibitors for mild steel. The study provided a comprehensive evaluation of these derivatives' efficacy in protecting industrial materials, showcasing the practical applications of this compound (Dandia et al., 2013).

Safety and Hazards

“(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine” is not intended for human or veterinary use. Similar compounds like 4-Aminomethyltetrahydropyran are known to cause severe skin burns and eye damage . It is harmful if swallowed .

Mechanism of Action

Mode of Action

It’s likely that it interacts with its target proteins and inhibits their function, similar to other alk5 inhibitors . This inhibition could lead to changes in cellular processes controlled by these proteins.

Biochemical Pathways

The compound may affect the TGF-beta signaling pathway due to its potential inhibitory effect on ALK5 . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The downstream effects of this inhibition could include altered cell growth and differentiation.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. If it indeed inhibits ALK5, it could potentially alter cell growth and differentiation processes .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by temperature and exposure to light . Furthermore, the compound’s action and efficacy could be influenced by the biological environment, including the presence of other molecules and the pH of the surroundings.

properties

IUPAC Name

[4-(4-methylphenyl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUULOSSQLONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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